methyl 4-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate typically involves the reaction of furan-2-carbaldehyde with 4-aminobenzoic acid methyl ester under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The furan ring and imine group are key functional groups that interact with biological molecules, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cancer, and microbial infections .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate: Known for its potential antimicrobial and anticancer activities.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
4-Aminobenzoic acid methyl ester: Used in the synthesis of esters and amides with potential biological activities
Uniqueness
Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 4-[(Z)-(furan-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-19-14(18)11-6-4-10(5-7-11)9-15-16-13(17)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)/b15-9- |
InChI Key |
XNLVXAJGTRDQFB-DHDCSXOGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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